N-(4-(6-morpholinopyridazin-3-yl)phenyl)-1-naphthamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(4-(6-morpholinopyridazin-3-yl)phenyl)-1-naphthamide” would be expected to contain a morpholine ring, a pyridazine ring, a phenyl ring, and a naphthyl ring.
Chemical Reactions Analysis
The chemical reactions involving “N-(4-(6-morpholinopyridazin-3-yl)phenyl)-1-naphthamide” are not documented in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(6-morpholinopyridazin-3-yl)phenyl)-1-naphthamide” are not available in the literature.
Scientific Research Applications
Topical Drug Delivery Enhancements Research has shown that compounds similar to N-(4-(6-morpholinopyridazin-3-yl)phenyl)-1-naphthamide, featuring morpholinyl groups, have been synthesized and evaluated for their potential in enhancing topical drug delivery. For instance, novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of naproxen were developed, demonstrating improved skin permeation, suggesting the applicability of such compounds in designing effective transdermal therapeutic systems (Rautio et al., 2000).
Antimicrobial Activity Another domain of application involves antimicrobial activity. Derivatives structurally related to N-(4-(6-morpholinopyridazin-3-yl)phenyl)-1-naphthamide have been synthesized and assessed for their antimicrobial properties. Studies have shown that certain compounds exhibit significant inhibition against various bacteria strains, indicating their potential as antimicrobial agents (Abdelhamid et al., 2008).
Synthetic Polymer Dyes In the realm of materials science, related compounds have been explored for their utility in dyeing synthetic polymer fibers. The synthesis of amino derivatives of 1,8-naphthalic anhydride and derived dyes highlights the potential of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-1-naphthamide in developing new dyes with desirable coloration and fastness properties for synthetic polymer applications (Peters & Bide, 1985).
Asymmetric Polymerization The compound's structural framework also finds relevance in asymmetric polymerization studies, where chiral anionic initiators were used to polymerize phenylmaleimide derivatives, revealing the impact of substituents on optical activity. This suggests possible applications in creating polymers with specific optical properties for advanced materials (Oishi et al., 2003).
Fluorescence Enhancement for DNA Determination Additionally, studies involving naphthalenediimide derivatives, which share a structural similarity, have shown enhanced fluorescence in the presence of DNA, offering a novel approach for the determination of DNA. This opens up avenues for research in bioanalytical chemistry and the development of sensitive detection methods for nucleic acids (Juskowiak et al., 2004).
Safety and Hazards
properties
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c30-25(22-7-3-5-18-4-1-2-6-21(18)22)26-20-10-8-19(9-11-20)23-12-13-24(28-27-23)29-14-16-31-17-15-29/h1-13H,14-17H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKAGTXSBDXZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-1-naphthamide |
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